molecular formula C28H25NO3 B6543983 (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide CAS No. 929452-63-1

(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide

Cat. No. B6543983
CAS RN: 929452-63-1
M. Wt: 423.5 g/mol
InChI Key: MLJRDAJKMIZYHL-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide, also known as TBPC, is a synthetic chromen-7-yl amide compound that has been studied for its potential applications in a variety of scientific fields. TBPC has been found to have a variety of biochemical and physiological effects, making it a promising research compound for further studies.

Scientific Research Applications

(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In particular, (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide has been found to have anti-oxidant properties, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been found to have neuroprotective effects, and has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a promising research compound for further studies. However, there are some limitations to using (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide in lab experiments. In particular, its exact mechanism of action is not yet fully understood, and its efficacy in humans is still unknown.

Future Directions

Despite its potential applications, there is still much to learn about (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide. Future research should focus on further elucidating its exact mechanism of action, as well as its potential efficacy in humans. Additionally, further research should be conducted to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research should be conducted to explore its potential as an anti-cancer agent, as well as its potential applications in other scientific fields.

Synthesis Methods

(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide is synthesized through a multi-step process that includes the reaction of 4-tert-butylphenol with acrylonitrile in the presence of a base, followed by condensation with formaldehyde and an acid catalyst. The final product is then purified through a series of crystallization and chromatography techniques.

properties

IUPAC Name

(E)-N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO3/c1-28(2,3)21-12-10-20(11-13-21)25-18-24(30)23-15-14-22(17-26(23)32-25)29-27(31)16-9-19-7-5-4-6-8-19/h4-18H,1-3H3,(H,29,31)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJRDAJKMIZYHL-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.